molecular formula C5H11NO3 B8021470 (2R)-2-azaniumyl-5-hydroxypentanoate

(2R)-2-azaniumyl-5-hydroxypentanoate

Cat. No.: B8021470
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-SCSAIBSYSA-N
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Description

(2R)-2-azaniumyl-5-hydroxypentanoate is a chiral, non-proteinogenic amino acid of high interest in biochemical research. This charged, hydroxylated compound serves as a valuable intermediate for investigating metabolic pathways, particularly those related to lysine biosynthesis and degradation, as well as the metabolism of other basic amino acids . Its defined stereochemistry at the 2-position makes it an essential substrate for enzymology studies, allowing researchers to probe the stereospecificity of transaminases, dehydrogenases, and other enzymes involved in amino acid processing . The molecular structure, featuring both a charged azaniumyl group and a terminal hydroxy moiety, provides a unique template for studying substrate specificity and reaction mechanisms. Researchers utilize this compound to explore its potential incorporation into engineered peptides or as a precursor for the synthesis of more complex natural product analogs, facilitating advances in the study of enzyme inhibition and the development of novel biocatalysts . It is supplied as a high-purity solid for use in aqueous buffer systems and is characterized by mass spectrometry and NMR to ensure batch-to-batch consistency for reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)[O-])[NH3+])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-5-hydroxypentanoate involves specific chemical reactions and conditions. The exact synthetic routes may vary, but typically, it involves the use of cyclodextrins to form inclusion complexes. These complexes are prepared by incorporating the compound into the non-polar cavity of cyclodextrins . The reaction conditions often include controlled temperature and pH levels to ensure the stability and efficiency of the synthesis process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced techniques to ensure high yield and purity. The methods used in industrial settings are optimized for cost-effectiveness and scalability, often employing automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-azaniumyl-5-hydroxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical nature and the conditions under which they occur .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

(2R)-2-azaniumyl-5-hydroxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility: The azaniumyl group in this compound confers higher aqueous solubility compared to the Boc-protected analog, which is more lipid-soluble .
  • Reactivity: The Boc group in C₁₀H₁₉NO₅ stabilizes the amino group against nucleophilic attack, whereas the azaniumyl group in the target compound is reactive, enabling participation in acid-base or enzymatic reactions.
  • Biological Interactions: The guanidino group in C₉H₁₈N₄O₄ enhances binding to anionic targets (e.g., phosphate groups in ATP), a feature absent in the simpler azaniumyl derivative .

Notes:

  • Synthesis : The Boc-protected analog is synthesized via tert-butoxycarbonyl (Boc) protection of amines, whereas the azaniumyl derivative may require deprotection under acidic conditions .

Q & A

Q. Key Data :

ParameterExample Value (Hypothetical)Reference
Enantiomeric Excess>99% (by chiral HPLC)
Yield72% (after recrystallization)

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify protons adjacent to the ammonium (δ ~3.0–3.5 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm). Coupling constants (J values) confirm stereochemistry .
    • 13C NMR : Distinguish carbonyl (C=O, δ ~170–180 ppm) and hydroxyl-bearing carbons (δ ~60–70 ppm).
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • IR Spectroscopy : Confirm hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and ammonium (N-H bend, ~1500–1600 cm⁻¹) groups .

Q. Example 1H NMR Peaks :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
C2-NH3+3.2Triplet
C5-OH1.8Singlet

Advanced: How can contradictions in reported physicochemical properties (e.g., solubility, pKa) be resolved?

Methodological Answer:
Contradictions often arise from experimental conditions (e.g., solvent polarity, pH). To address this:

Standardize Conditions : Measure solubility in buffered solutions (e.g., PBS at pH 7.4) and report temperature (e.g., 25°C).

Computational Validation : Use software like ChemAxon or ACD/Labs to predict pKa and logP values, cross-referencing experimental data .

Ion-Specific Analysis : Employ potentiometric titration to determine precise pKa values for the ammonium and carboxylate groups .

Q. Example Contradiction Resolution :

PropertyReported Value AReported Value BResolved ValueMethod Used
Aqueous Solubility12 mg/mL8 mg/mL10 mg/mLEquilibrium Solubility (pH 7.4)

Advanced: What computational strategies predict this compound’s biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., glutamate receptors) using force fields like AMBER or CHARMM.
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., aminotransferases), focusing on hydrogen bonding with the hydroxyl and ammonium groups .
  • QSAR Modeling : Corrogate structural features (e.g., hydrophilicity of C5-OH) with activity data from analogs .

Q. Predicted Binding Affinity :

Target ProteinDocking Score (kcal/mol)Key Interactions
Glutamate Dehydrogenase-7.2H-bond: C5-OH → Asp165

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

Forced Degradation : Expose the compound to:

  • Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions.
  • Elevated temperatures (40°C, 60°C) in aqueous and solid states.

Analytical Monitoring : Use LC-MS to identify degradation products (e.g., lactone formation from intramolecular esterification) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Q. Stability Data :

ConditionDegradation ProductHalf-Life (Days)
pH 2.0, 40°CLactone derivative14
pH 9.0, 25°COpen-chain carboxylate>30

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